Antiproliferative Potency Comparison: 4-Fluoro vs. 4-Chloro Analog in Multiple Myeloma Cells
In a comparative antiproliferative study against multiple myeloma cell lines, 4-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide exhibited an IC50 of approximately 0.64 µM, whereas the direct 4-chloro analog (4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide; CAS 946327-74-8) demonstrated a notably higher IC50 of approximately 1.30 µM under the same assay conditions . This represents a roughly 2-fold difference in potency attributable solely to the halogen substituent change (F vs. Cl) on the benzamide ring.
| Evidence Dimension | In vitro antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 0.64 µM |
| Comparator Or Baseline | 4-Chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide (CAS 946327-74-8): IC50 ≈ 1.30 µM |
| Quantified Difference | Approximately 2.0-fold greater potency for the 4-fluoro derivative |
| Conditions | Multiple myeloma cell line(s); incubation period and exact cell line designation not specified in the accessible data extract |
Why This Matters
For researchers procuring compounds for antiproliferative screening, the 4-fluoro derivative offers double the cellular potency of its 4-chloro counterpart, making it the more attractive starting point for structure-activity optimization in oncology programs.
